molecular formula C17H12BrCl2NO3 B4627234 5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione

5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B4627234
M. Wt: 429.1 g/mol
InChI Key: OWBCFXFSXUCDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a 2,4-dichlorophenoxypropyl group attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione typically involves the following steps:

    Bromination: The indole ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated indole is then alkylated with 3-(2,4-dichlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: The resulting intermediate is oxidized to form the indole-2,3-dione structure using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the indole-2,3-dione structure to indole-2,3-diol.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Various oxidized indole derivatives

    Reduction: Indole-2,3-diol

    Substitution: Substituted indole derivatives with different functional groups replacing the bromine atom

Scientific Research Applications

5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,4-dichlorophenoxyacetic acid
  • 5-bromo-2,4-dichlorophenoxypropionic acid
  • 5-bromo-2,4-dichlorophenoxybutyric acid

Uniqueness

5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione is unique due to its indole-2,3-dione structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and the presence of the indole ring make it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2NO3/c18-10-2-4-14-12(8-10)16(22)17(23)21(14)6-1-7-24-15-5-3-11(19)9-13(15)20/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBCFXFSXUCDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.